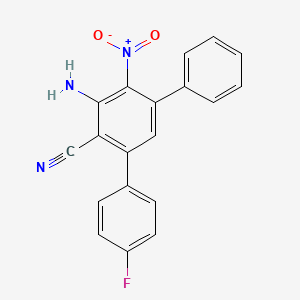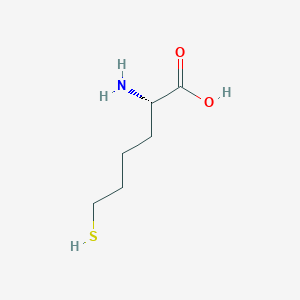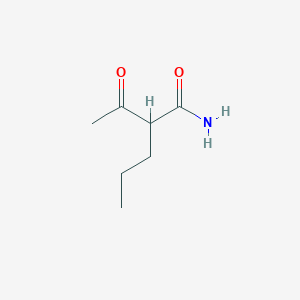
2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile is an organic compound that features a complex aromatic structure. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Nitration: Introduction of the nitro group into an aromatic ring.
Amination: Introduction of the amino group.
Coupling Reactions: Formation of the phenyl and p-fluoro-phenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or amino groups.
Reduction: Reduction reactions could convert the nitro group to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmacology: Investigation of potential biological activities, such as anti-inflammatory or anticancer properties.
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry
Chemical Industry: Used in the production of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action for compounds like 2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-phenylbenzonitrile: Lacks the nitro and p-fluoro-phenyl groups.
4-Phenyl-3-nitrobenzonitrile: Lacks the amino and p-fluoro-phenyl groups.
6-(p-Fluoro-phenyl)-3-nitrobenzonitrile: Lacks the amino and phenyl groups.
Uniqueness
The presence of both the nitro and amino groups, along with the phenyl and p-fluoro-phenyl groups, makes 2-Amino-4-phenyl-6-(p-fluoro-phenyl)-3-nitrobenzonitrile unique
Eigenschaften
CAS-Nummer |
1119523-01-1 |
|---|---|
Molekularformel |
C19H12FN3O2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
2-amino-6-(4-fluorophenyl)-3-nitro-4-phenylbenzonitrile |
InChI |
InChI=1S/C19H12FN3O2/c20-14-8-6-13(7-9-14)15-10-16(12-4-2-1-3-5-12)19(23(24)25)18(22)17(15)11-21/h1-10H,22H2 |
InChI-Schlüssel |
ACPYCFMAHIDZLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2[N+](=O)[O-])N)C#N)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)



![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)






